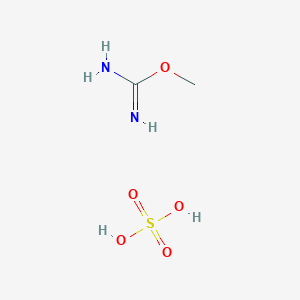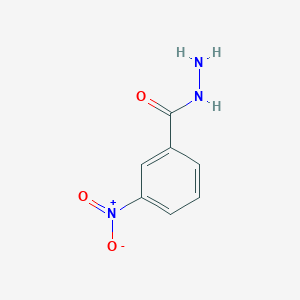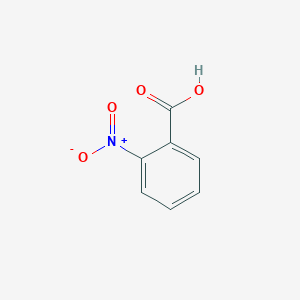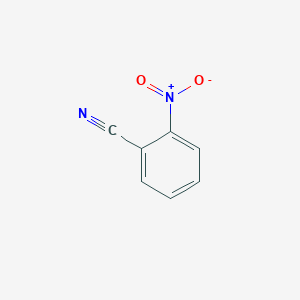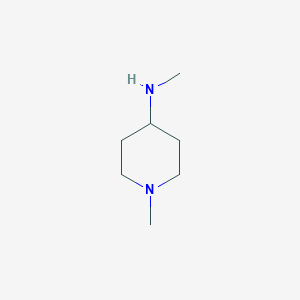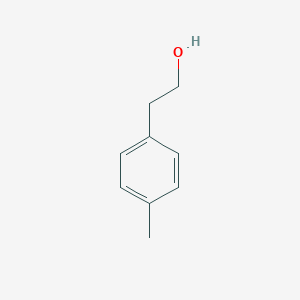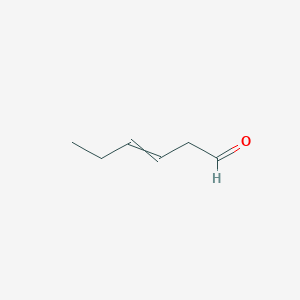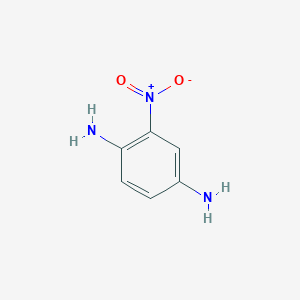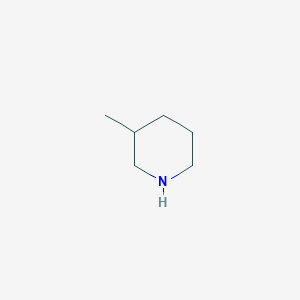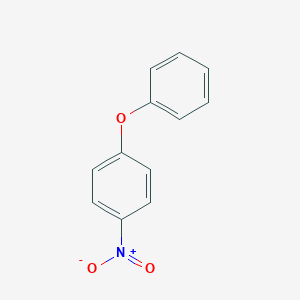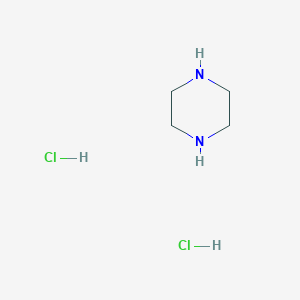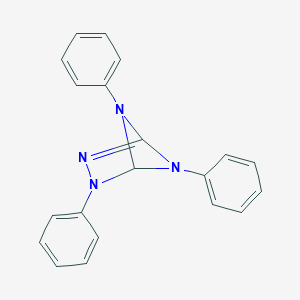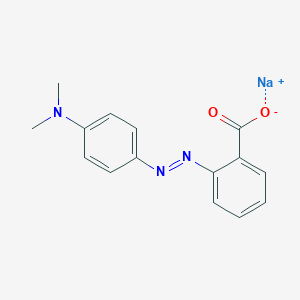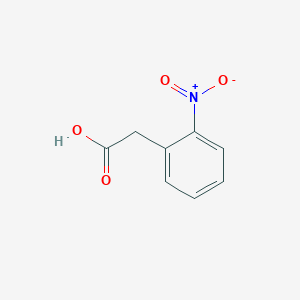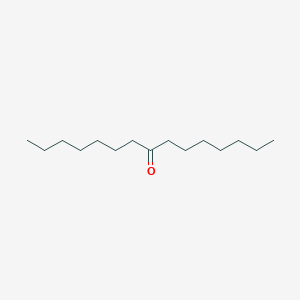
8-Pentadecanone
Overview
Description
8-Pentadecanone, also known as pentadecan-8-one, is an organic compound with the molecular formula C15H30O. It is a ketone with a long aliphatic chain, making it a member of the aliphatic ketones family. This compound is known for its distinctive odor and is used in various industrial applications, including as a fragrance ingredient.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Pentadecanone can be synthesized through several methods. One common synthetic route involves the reaction of heptyl magnesium bromide with N-methoxy-N-methyloctanamide in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by quenching with a saturated ammonium chloride solution. The organic layer is separated, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of long-chain hydrocarbons or alcohols. The process may include steps such as ozonization, oxidation, and esterification to achieve the desired ketone. The specific conditions and catalysts used can vary depending on the starting materials and desired yield .
Chemical Reactions Analysis
Types of Reactions: 8-Pentadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
8-Pentadecanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used as a fragrance ingredient in perfumes and cosmetics due to its distinctive odor
Mechanism of Action
The mechanism of action of 8-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence its reactivity and biological activity. The specific pathways and molecular targets can vary depending on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Heptadecan-8-one: Similar in structure but with a longer carbon chain.
Nonadecan-8-one: Another similar compound with an even longer carbon chain.
Cyclopentadecanone: A cyclic ketone with a similar molecular weight but different structural properties.
Uniqueness: 8-Pentadecanone is unique due to its specific chain length and the position of the carbonyl group. This gives it distinct physical and chemical properties compared to other ketones with different chain lengths or structures .
Properties
IUPAC Name |
pentadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYGSSYFJIJDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231371 | |
| Record name | 8-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-23-5 | |
| Record name | Diheptyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Pentadecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecan-8-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecane-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-PENTADECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO7H8D8OSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 8-Pentadecanone and where is it found?
A: this compound is a long-chain ketone found naturally in various plant species. It has been identified in the leaf surface waxes of wheat varieties [, ], the seed coat of the Pongamia pinnata tree [], and as a metabolite of certain endophytic fungi like Fusarium solani [].
Q2: How does this compound impact wheat aphids?
A: Research suggests that this compound acts as a feeding stimulant for wheat aphids like Sitobion avenae and Rhopalosiphum padi []. This effect is likely due to its presence in the leaf surface waxes of certain wheat cultivars.
Q3: What is the molecular structure and formula of this compound?
A3: this compound is a 15-carbon ketone with its carbonyl group (C=O) located on the eighth carbon atom.
Q4: What spectroscopic data is available for this compound?
A: While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Raman spectroscopy [] have been used to identify and characterize this compound in various samples.
Q5: Has this compound shown any potential for antimicrobial activity?
A: Yes, studies have shown that a metabolite extract from the endophytic fungus Fusarium solani, in which this compound was a major component, exhibited antimicrobial activity against both bacterial and fungal pathogens [].
Q6: Are there any studies on the photochemistry of this compound?
A: Yes, research has investigated the photochemistry of this compound in carbon tetrachloride solution []. The study explored the compound's behavior under UV irradiation and found evidence of energy transfer processes.
Q7: Are there any studies on the kinetics of this compound?
A: Yes, there are studies investigating the kinetic peculiarities of this compound in the presence of chromium stearate [] and the kinetics of hydroperoxide formation and decomposition during its oxidation [].
Q8: What are the potential applications of this compound based on current research?
A8: While more research is needed, current findings suggest potential applications in:
- Pest Management: Understanding this compound's role as an aphid feeding stimulant could lead to strategies for managing aphid populations in agriculture [].
- Development of Antimicrobial Agents: The antimicrobial activity exhibited by the Fusarium solani metabolite extract containing this compound warrants further investigation for potential pharmaceutical or agricultural applications [].
Q9: What analytical methods are commonly used to study this compound?
A: GC-MS is widely employed for the identification and quantification of this compound in various matrices [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


